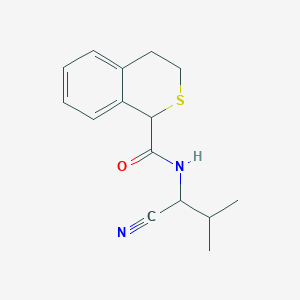
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a methylpropyl group, and an isothiochromene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide typically involves multiple steps, starting with the preparation of the isothiochromene ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The cyano and methylpropyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary or secondary amines .
Applications De Recherche Scientifique
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Cyano-2-methylpropyl)-3-(cyclopropylsulfamoyl)benzamide
- N-(1-Cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
- N-cyano-N’-methyl-N’’ [2- (5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine
Uniqueness
Compared to similar compounds, N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide stands out due to its unique isothiochromene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(1-cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(2)13(9-16)17-15(18)14-12-6-4-3-5-11(12)7-8-19-14/h3-6,10,13-14H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFATYZOIOUUFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1C2=CC=CC=C2CCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













